molecular formula C17H19ClN4O2 B1230096 N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide

N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide

Cat. No.: B1230096
M. Wt: 346.8 g/mol
InChI Key: WZMCSBFEYYHNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide is an organochlorine compound.

Scientific Research Applications

Antiobesity Activity

One of the primary applications of compounds similar to N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide is in antiobesity research. Diaryl dihydropyrazole-3-carboxamides, which share structural similarities, have been shown to exhibit significant body weight reduction in vivo, attributed to their CB1 antagonistic activity. This group of compounds has demonstrated appetite suppression and body weight reduction in animal models (Srivastava et al., 2007).

Antimicrobial and Anticancer Properties

Another significant area of application for these compounds is in antimicrobial and anticancer research. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized from similar chemical structures. These compounds have displayed higher anticancer activity than doxorubicin, a reference drug, and have exhibited good to excellent antimicrobial activity (Hafez et al., 2016).

Interaction with CB1 Cannabinoid Receptor

These compounds have also been studied for their interaction with the CB1 cannabinoid receptor. The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with similar structural attributes, has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor, suggesting potential applications in neurological research (Shim et al., 2002).

Glycine Transporter 1 Inhibition

Further applications include the inhibition of Glycine Transporter 1 (GlyT1), as seen in compounds structurally related to this compound. Such inhibitors have shown potent GlyT1 inhibitory activity, which could be relevant in neurological disorders (Yamamoto et al., 2016).

Herbicidal Activity

Additionally, some diarylpyrazolecarboxylates and carboxamides, related in structure, have been investigated for their herbicidal activities, demonstrating effectiveness against various kinds of weeds (Kudo et al., 1999).

Cytotoxic Activity

Compounds with similar structures have also been synthesized and evaluated for cytotoxic activity, exhibiting potency in inhibiting growth in various cancer cell lines (Deady et al., 2003).

Properties

Molecular Formula

C17H19ClN4O2

Molecular Weight

346.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C17H19ClN4O2/c1-3-22-11(2)14(10-20-22)15-8-16(24-21-15)17(23)19-9-12-4-6-13(18)7-5-12/h4-7,10,16H,3,8-9H2,1-2H3,(H,19,23)

InChI Key

WZMCSBFEYYHNKX-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)C2=NOC(C2)C(=O)NCC3=CC=C(C=C3)Cl)C

Canonical SMILES

CCN1C(=C(C=N1)C2=NOC(C2)C(=O)NCC3=CC=C(C=C3)Cl)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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